molecular formula C18H22ClNO B2664036 2-(1-adamantyl)-N-(2-chlorophenyl)acetamide CAS No. 227301-75-9

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide

Cat. No. B2664036
CAS RN: 227301-75-9
M. Wt: 303.83
InChI Key: BYJXYKKUYFQBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide, commonly known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. ACPA is a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. ACPA has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antiviral Activity

CHEMBL339140 has been investigated for its antiviral potential. Researchers have explored its effects against specific viruses, including SARS-CoV-2 (the virus responsible for COVID-19). While more studies are needed, initial findings suggest that it may inhibit viral replication or entry into host cells .

Analgesic Properties

The compound exhibits analgesic (pain-relieving) properties. It could be valuable in managing pain associated with various conditions, such as neuropathic pain, inflammation, or post-surgical discomfort. Researchers are keen on understanding its mechanisms of action and optimizing its efficacy .

Neuroprotection

CHEMBL339140 shows promise as a neuroprotective agent. It may help safeguard neurons from damage caused by oxidative stress, inflammation, or neurodegenerative diseases. Neuroprotection is crucial in conditions like Alzheimer’s, Parkinson’s, or stroke .

Anti-Inflammatory Effects

Inflammation plays a role in many diseases, from arthritis to cardiovascular disorders. This compound has demonstrated anti-inflammatory effects, making it a potential candidate for drug development. Researchers investigate its impact on inflammatory pathways and immune responses .

Modulation of Ion Channels

CHEMBL339140 interacts with ion channels, which are critical for cellular communication and homeostasis. Researchers explore its effects on specific channels, such as voltage-gated sodium channels or calcium channels. Understanding these interactions can lead to novel therapeutic strategies .

Chemical Probe Development

Chemical probes are essential tools for studying biological processes. CHEMBL339140 has been used as a chemical probe to investigate specific targets or pathways. Researchers employ it to validate drug targets, understand cellular functions, and discover new drug candidates .

properties

IUPAC Name

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXYKKUYFQBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide

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